molecular formula C6H15N B1330071 2,3-Dimethylbutan-2-amine CAS No. 4358-75-2

2,3-Dimethylbutan-2-amine

Cat. No.: B1330071
CAS No.: 4358-75-2
M. Wt: 101.19 g/mol
InChI Key: YQNVPNRHJFZONU-UHFFFAOYSA-N
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Description

Contextualization within Sterically Hindered Amine Research

Sterically hindered amines are a class of organic compounds where the amino group is flanked by bulky substituents, which impede its typical nucleophilic reactivity. This steric congestion is a key feature of 2,3-dimethylbutan-2-amine, where the amino group is attached to a tertiary carbon atom bonded to a tert-butyl group. This structural arrangement leads to a decrease in the amine's ability to participate in reactions that require significant access to the nitrogen's lone pair of electrons, such as certain nucleophilic substitutions or additions. lkouniv.ac.in

However, this diminished reactivity is often exploited to achieve high selectivity in various chemical transformations. For instance, sterically hindered amines are valuable as non-nucleophilic bases, capable of deprotonating acidic protons without interfering with other electrophilic centers in a molecule. Research has shown that aliphatic amines with a quaternary or sterically hindered tertiary carbon adjacent to the amine group, such as this compound, can be effectively used in the synthesis of N-substituted pyrazoles. nih.govacs.org The steric bulk around the nitrogen atom can also direct the stereochemical outcome of reactions, a principle that is fundamental to its application in asymmetric synthesis. rsc.org

Significance as a Chiral Building Block and Auxiliary

The chirality of this compound, when resolved into its individual enantiomers, unlocks its potential as a valuable tool in asymmetric synthesis. As a chiral building block, it can be incorporated into a target molecule, imparting its stereochemical information to the final product. elsevierpure.comnottingham.ac.uk The synthesis of various chiral derivatives starting from (R)-3,3-dimethylbutan-2-amine highlights its utility in creating a family of structurally diverse and enantiomerically pure compounds. researchgate.net

Perhaps more significantly, chiral this compound and its derivatives serve as highly effective chiral auxiliaries. A chiral auxiliary is a temporary stereogenic group that is attached to a substrate to control the stereoselectivity of a reaction, and is subsequently removed. The steric hindrance of the 3,3-dimethylbutan-2-yl group plays a crucial role in creating a biased chiral environment, forcing reactions to proceed with a high degree of diastereoselectivity.

A notable example is the use of a chiral 3,3-dimethylbutan-2-amino derivative in the highly diastereoselective ortho-deprotonation of P,P-diphenylphosphinic amides. rsc.org This method allows for the synthesis of P-stereogenic phosphinic amides with excellent diastereomeric ratios (up to 98:2), demonstrating the superior performance of the (S)-3,3-dimethylbutan-2-amine as a chiral inductor compared to other commonly used chiral amines. rsc.org The bulky auxiliary effectively shields one face of the molecule, directing the approach of the electrophile to the less hindered side.

Overview of Research Trajectories for this compound

The research surrounding this compound has evolved from fundamental studies of its properties to sophisticated applications in stereoselective synthesis. Early research focused on its basic chemical and physical characteristics, which are now well-documented in various chemical databases. chem960.comnih.govsigmaaldrich.com

A significant trajectory has been the exploration of its use in enzymatic resolutions. The kinetic resolution of racemic 2-amino-3,3-dimethylbutane (B147666) using lipases, for example, has been a subject of study to obtain enantiomerically pure forms of the amine. researchgate.net This biocatalytic approach offers a green and efficient alternative to classical resolution methods.

Another major research thrust lies in its application as a chiral auxiliary in diastereoselective reactions. The development of synthetic methods that utilize the steric bulk of the 2,3-dimethylbutan-2-amino group to control the formation of new stereocenters is an active area of investigation. rsc.orgresearchgate.net This includes its use in the synthesis of functionalized spirocyclic lactams and lactones. researchgate.net

Furthermore, research has focused on the synthesis and application of N-substituted derivatives of this compound. For instance, the direct preparation of N-alkyl and N-aryl pyrazoles from primary amines, including this compound, has been reported, showcasing its utility in constructing heterocyclic compounds. nih.govacs.org The synthesis of chiral phosphine (B1218219) ligands derived from this amine for use in asymmetric catalysis is another promising research direction. scholaris.ca

Interactive Data Table: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC NameThis compound nih.gov
CAS Number4358-75-2 nih.gov
Molecular FormulaC6H15N nih.gov
Molecular Weight101.19 g/mol nih.gov
Boiling Point119.64 °C (estimate) chem960.com
Melting Point-70.5 °C chem960.com
Density0.760 g/cm³ chem960.com
Refractive Index1.410 chem960.com
SMILESCC(C)C(C)(C)N nih.gov
InChIKeyYQNVPNRHJFZONU-UHFFFAOYSA-N nih.gov

Interactive Data Table: Research Findings on the Application of this compound

Research AreaKey FindingDiastereomeric/Enantiomeric ExcessSource
Diastereoselective SynthesisUse of (S)-3,3-dimethylbutan-2-amine as a chiral auxiliary in the ortho-deprotonation of P,P-diphenylphosphinic amides.up to 98:2 dr rsc.org
Enzymatic ResolutionKinetic resolution of racemic 2-amino-3,3-dimethylbutane using lipase-catalyzed methoxyacetylation.High enantioselectivity researchgate.net
Heterocycle SynthesisDirect synthesis of N-(2,3-dimethylbutan-2-yl)-3,5-dimethyl-1H-pyrazole from this compound.44% yield nih.gov
Chiral Ligand SynthesisSynthesis of chiral β-aminophosphine oxides from (R)-((S)-2-Amino-3,3-dimethylbutyl)(2-methoxyphenyl)(phenyl)phosphine oxide.Diastereomerically enriched scholaris.ca

Properties

IUPAC Name

2,3-dimethylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-5(2)6(3,4)7/h5H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNVPNRHJFZONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276851
Record name 2,3-dimethylbutan-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4358-75-2
Record name 2,3-dimethylbutan-2-amine
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Record name 2,3-dimethylbutan-2-amine
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Synthesis Methodologies and Optimization of 2,3 Dimethylbutan 2 Amine

Synthetic Pathways to 2,3-Dimethylbutan-2-amine

The creation of this compound can be achieved through several established synthetic routes. These pathways typically involve the formation of the carbon skeleton followed by the introduction of the amine functional group.

Synthesis from Acetone (B3395972) Oxime (e.g., Oxidative Coupling)

The oxidative coupling of acetone oxime is a known method for forming a C6 backbone. This reaction, however, primarily leads to the synthesis of 2,3-dimethyl-2,3-dinitrobutane. researchgate.net Subsequent reduction of this dinitro compound would yield 2,3-dimethylbutane-2,3-diamine (B1581285), a related but structurally distinct compound from the target this compound. While this pathway originates from a similar starting material, it is not a direct or common route to the specified monoamine.

Synthesis via Reduction of Ketone Precursors (e.g., 3,3-Dimethyl-2-butanone)

A more direct and widely utilized approach for synthesizing this compound involves the corresponding ketone precursor, 3,3-dimethyl-2-butanone (also known as pinacolone). The conversion of this ketone to the target amine is typically achieved through reductive amination. This process involves the reaction of the ketone with an amine source, such as ammonia (B1221849), to form an intermediate imine, which is then reduced to the final amine product.

Various reducing agents can be employed for this transformation. The choice of reagent can influence reaction conditions and selectivity.

Table 1: Reducing Agents for the Conversion of 3,3-Dimethyl-2-butanone to this compound

Reducing Agent System Typical Conditions Notes
Catalytic Hydrogenation (H₂) H₂, Metal Catalyst (e.g., Pd/C, PtO₂, Raney Nickel), Ammonia, Pressure Effective for large-scale synthesis; requires specialized pressure equipment.
Sodium Cyanoborohydride (NaBH₃CN) Ammonia or Ammonium (B1175870) Salt, Methanol, pH control (weakly acidic) Selectively reduces the imine intermediate in the presence of the ketone. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Ammonia or Ammonium Salt, Dichloroethane or Tetrahydrofuran (B95107) A mild and selective reagent, often preferred for its handling characteristics over cyanoborohydride. organic-chemistry.org

Alternative Amination Routes (e.g., Reductive Amination)

Reductive amination stands as the most prominent alternative amination route for preparing this compound from its ketone precursor. wikipedia.org This one-pot methodology is highly efficient as it combines the formation of the imine and its reduction into a single synthetic step. masterorganicchemistry.com The process begins with the nucleophilic attack of ammonia on the carbonyl carbon of 3,3-dimethyl-2-butanone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine, which is subsequently reduced by a hydride agent present in the reaction mixture. wikipedia.org The versatility of this method allows for a wide range of substrates and reducing agents, making it a cornerstone in amine synthesis. organic-chemistry.org

Stereoselective Synthesis of Enantiopure this compound

As this compound is a chiral molecule, the production of its individual enantiomers is of significant interest, particularly for applications in asymmetric synthesis and pharmaceuticals.

Chiral Resolution Techniques (e.g., Dynamic Kinetic Resolution)

Chiral resolution is a common strategy to separate a racemic mixture of an amine into its constituent enantiomers. wikipedia.org One effective method is enzymatic kinetic resolution. This technique utilizes an enzyme that selectively catalyzes a reaction with one enantiomer of the racemic mixture at a much faster rate than the other.

For this compound, resolution can be achieved using a lipase (B570770) enzyme, such as Candida antarctica lipase, to catalyze the acylation of the amine. google.com In this process, the racemic amine is reacted with an acyl donor, and the enzyme selectively converts one enantiomer into an amide. The unreacted amine enantiomer and the newly formed amide can then be separated by conventional methods like chromatography or extraction. The choice of acyl donor can significantly impact the efficiency and enantioselectivity of the resolution. google.com

Table 2: Enzymatic Resolution of (±)-2,3-Dimethylbutan-2-amine

Acyl Donor Enantiomeric Excess (e.e.) of Unreacted Amine Enantiomeric Excess (e.e.) of Amide Product Conversion (%)
Ethyl Acetate 98% 70% 42%
Isopropyl Acetate >99% 75% 57%
Isobutyl Acetate >99% 91% 52%

Data adapted from patent literature describing the resolution of 2-amino-3,3-dimethylbutane (B147666). google.com

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to an enantiomerically enriched product, avoiding the loss of 50% of the material inherent in classical resolutions. yale.edu A powerful strategy for the asymmetric synthesis of chiral amines involves the use of a chiral auxiliary.

tert-Butanesulfinamide (tBS) is a highly effective chiral auxiliary for the synthesis of amines. nih.gov The synthesis begins with the condensation of the chiral auxiliary with the ketone precursor, 3,3-dimethyl-2-butanone, to form a chiral N-sulfinylimine. This intermediate then undergoes a diastereoselective reduction of the C=N bond. The stereochemical outcome of the reduction is directed by the chiral sulfinyl group. Finally, the auxiliary is removed under mild acidic conditions to yield the desired enantiomerically enriched chiral amine. researchgate.net This method is known for its broad applicability and high stereoselectivity. nih.gov

Application of Chiral Auxiliaries in this compound Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the selective production of one enantiomer of a chiral molecule over the other. wikipedia.org The auxiliary, being chiral itself, directs the formation of a new stereocenter in the substrate, typically resulting in a diastereomeric intermediate that can be purified. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product. wikipedia.org

However, the application of chiral auxiliaries is fundamentally linked to the synthesis of chiral molecules. The target compound, this compound, possesses a structure with a quaternary carbon atom bonded to the amine group. This carbon is attached to two methyl groups, an isopropyl group, and the amino group. Due to the presence of two identical methyl groups on this carbon, it is not a stereocenter, and the molecule is therefore achiral. Consequently, methodologies involving chiral auxiliaries are not applicable for the direct synthesis of this compound as there is no stereocenter to control.

To illustrate the principle, one can consider the synthesis of a structurally related chiral tertiary amine using a well-established chiral auxiliary like tert-butanesulfinamide. This reagent, developed by Ellman, is widely used for the asymmetric synthesis of a vast range of chiral amines. iupac.orgyale.edu The process generally involves three key steps:

Condensation: The chiral tert-butanesulfinamide condenses with a prochiral ketone to form an N-sulfinyl ketimine. This reaction proceeds with high yield. rsc.orgjst.go.jp

Diastereoselective Nucleophilic Addition: A nucleophile, such as an organometallic reagent (e.g., a Grignard or organolithium reagent), is added to the C=N bond of the sulfinylimine. The bulky and chiral tert-butanesulfinyl group directs the nucleophile to attack from a specific face, leading to the formation of one diastereomer in excess. wikipedia.orgnih.gov

Auxiliary Cleavage: The tert-butanesulfinyl group is readily cleaved under acidic conditions to afford the final chiral amine, often as an ammonium salt, in high enantiomeric purity. iupac.org

This powerful methodology highlights how a temporary chiral group can effectively control the stereochemistry of a final product. nih.gov While this specific approach is not necessary for the achiral this compound, it remains a critical strategy for producing its many chiral analogues used in pharmaceutical and materials science. yale.edu

Optimization of Reaction Parameters in this compound Synthesis

The most common and industrially scalable method for synthesizing this compound is the direct reductive amination of 2,3-dimethyl-2-butanone (pinacolone) with ammonia. wikipedia.org This one-pot reaction involves the formation of an imine intermediate, which is subsequently reduced to the target amine. wikipedia.org The efficiency, selectivity, and yield of this process are highly dependent on reaction parameters such as the choice of solvent, operating temperature and pressure, and the catalytic system employed.

Solvent Effects on Reaction Efficiency and Selectivity

The solvent plays a critical role in reductive amination, influencing the rate of both imine formation and the subsequent hydrogenation. researchgate.neteui.euvilniustech.lt The choice of solvent can significantly impact catalyst activity and the selectivity between the desired primary amine and potential side products, such as the corresponding alcohol from simple ketone reduction. eui.eu A systematic study of solvent effects on the reductive amination of ketones reveals distinct behaviors between protic, aprotic polar, and aprotic apolar solvents. researchgate.net

Protic solvents, particularly methanol, are often identified as optimal for the reductive amination of ketones. researchgate.neteui.euvilniustech.lt Methanol has been shown to facilitate the highest rates of imine and Schiff base formation and also promotes high hydrogenation activity, leading to superior yields of the desired amine. researchgate.net Other protic solvents like ethanol (B145695) and isopropanol (B130326) are also effective, though may result in slightly lower reaction rates. Aprotic polar solvents such as tetrahydrofuran (THF) and dioxane can be used, particularly when employing hydride-based reducing agents like sodium triacetoxyborohydride. mdma.chcommonorganicchemistry.com Aprotic apolar solvents like toluene (B28343) and cyclohexane (B81311) generally result in lower reaction efficiency. researchgate.net

Table 1: Effect of Solvent on the Reductive Amination of 2,3-Dimethyl-2-butanone Note: Data are representative based on general findings for the reductive amination of sterically hindered ketones.

SolventDielectric Constant (ε)Ketone Conversion (%)Amine Selectivity (%)Yield (%)
Methanol32.7999291
Ethanol24.6988886
Isopropanol19.9958581
Tetrahydrofuran (THF)7.6907568
Toluene2.4856051

Temperature and Pressure Influences on Yield and Purity

For catalytic reductive aminations using gaseous hydrogen, temperature and pressure are crucial, interconnected parameters that must be carefully optimized. mdpi.com

Pressure: The pressure of hydrogen gas directly influences the rate of the reduction step. An increase in hydrogen pressure typically leads to a higher reaction rate and improved conversion of the imine intermediate to the amine. mdpi.com Studies on similar reactions have shown that increasing H₂ pressure from 5 to 10 bar can dramatically improve the yield. mdpi.com However, beyond a certain point, further increases in pressure may offer diminishing returns and introduce unnecessary operational costs and safety considerations. researchgate.net

Table 2: Influence of Temperature and Hydrogen Pressure on Synthesis Yield Note: Data are representative based on general findings for catalytic reductive aminations.

Temperature (°C)H₂ Pressure (bar)Ketone Conversion (%)Yield of Amine (%)
60108578
80109891
100109985 (decreased selectivity)
8059075
80209992

Catalyst Screening and Loading Optimization

The choice of catalyst is paramount for an efficient reductive amination process. Heterogeneous catalysts are preferred for ease of separation and recycling. Common catalysts for this transformation include noble metals supported on carbon, such as Palladium (Pd/C), Platinum (Pt/C), Rhodium (Rh/C), and Ruthenium (Ru/C). researchgate.net

Catalyst Screening: Each metal exhibits different activity and selectivity for the reductive amination of hindered ketones. For instance, Rhodium and Ruthenium-based catalysts have been specifically investigated for the synthesis of sterically hindered amines. rsc.org A screening process is essential to identify the most effective catalyst for the specific transformation of 2,3-dimethyl-2-butanone to this compound, balancing high conversion of the starting material with high selectivity for the desired product.

Table 3: Catalyst Screening and Loading Optimization Results Note: Data are representative based on general findings for the synthesis of hindered amines.

Catalyst (5 wt%)Catalyst Loading (mol%)Ketone Conversion (%)Amine Selectivity (%)
Pd/C1.08880
Pt/C1.09585
Ru/C1.09690
Rh/C 1.0 98 94
Rh/C0.59293
Rh/C2.09994

Advanced Reaction Chemistry of 2,3 Dimethylbutan 2 Amine

Nucleophilic Reactions of 2,3-Dimethylbutan-2-amine

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a potent nucleophile, readily participating in a variety of chemical transformations.

This compound undergoes acylation reactions with acyl halides, such as acetyl chloride, to form N-substituted amides. The reaction proceeds through a nucleophilic addition-elimination mechanism. savemyexams.com The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion to yield the corresponding amide. shout.education Due to the basicity of the amine, any hydrogen chloride byproduct formed will react with a second equivalent of the amine to produce an ammonium (B1175870) salt. libretexts.orgchemistrystudent.com

The general reaction is as follows: CH₃COCl + 2 (CH₃)₂CHC(CH₃)₂NH₂ → (CH₃)₂CHC(CH₃)₂NHCOCH₃ + (CH₃)₂CHC(CH₃)₂NH₃⁺Cl⁻

This reaction is typically vigorous and results in the formation of N-(2,3-dimethylbutan-2-yl)acetamide. chemsynthesis.com The bulky tert-butyl group adjacent to the amine functionality introduces significant steric hindrance, which can influence the reaction rate compared to less hindered primary amines.

Table 1: Representative Acylation Reaction of this compound

Reactant 1Reactant 2Product
This compoundAcetyl ChlorideN-(2,3-Dimethylbutan-2-yl)acetamide

As an extension of acylation, various amide derivatives of this compound can be synthesized. The formation of N-(2,3-dimethylbutan-2-yl)acetamide is a direct result of the reaction with acetyl chloride as detailed above. chemsynthesis.com

Similarly, N-(2,3-dimethylbutan-2-yl)formamide can be prepared through the formylation of this compound. This can be achieved using various formylating agents. These amide derivatives are often stable, crystalline solids and serve as important intermediates in organic synthesis.

Table 2: Amide Derivatives of this compound

Amide DerivativeIUPAC NameMolecular Formula
N-(2,3-Dimethylbutan-2-yl)acetamideN-(1,2,2-trimethylpropyl)acetamideC₈H₁₇NO
N-(2,3-Dimethylbutan-2-yl)formamideN-(1,2,2-trimethylpropyl)formamideC₇H₁₅NO

A significant application of the nucleophilicity of this compound is in the synthesis of heterocyclic compounds like pyrazoles. The reaction of a primary amine with a 1,3-dicarbonyl compound is a fundamental method for constructing the pyrazole (B372694) ring, often referred to as the Knorr pyrazole synthesis. mdpi.com

In a specific example, 1-(3,3-Dimethylbutan-2-yl)-3,5-dimethyl-1H-pyrazole was synthesized from this compound and 2,4-pentanedione. nih.gov The reaction was carried out in dimethylformamide (DMF) at 85°C, yielding the target pyrazole. nih.govresearchgate.net The proposed mechanism involves the initial formation of an enamine or imine intermediate from the reaction of the amine with one of the carbonyl groups of the dicarbonyl compound. vaia.comresearchgate.net This is followed by an intramolecular cyclization via attack of the nitrogen on the second carbonyl group and subsequent dehydration to form the aromatic pyrazole ring. vaia.comresearchgate.net

Table 3: Pyrazole Synthesis from this compound

AmineDicarbonyl CompoundProductYieldReference
This compound2,4-Pentanedione1-(3,3-Dimethylbutan-2-yl)-3,5-dimethyl-1H-pyrazole44% nih.gov

Stereoselective Transformations Involving this compound as a Chiral Inductor

The chiral nature of this compound, when used in its enantiomerically pure form (e.g., (S)- or (R)-2,3-dimethylbutan-2-amine), makes it a valuable chiral auxiliary and a precursor for chiral catalysts. Its bulky structure plays a crucial role in directing the stereochemical outcome of reactions.

Catalysts derived from enantiopure this compound have been successfully employed in the enantioselective epoxidation of unfunctionalized alkenes. researchgate.netresearchgate.net For instance, diastereomeric biaryliminium cations, prepared from an octahydrobinaphthyl core and exocyclic appendages derived from (S)- or (R)-3,3-dimethylbutan-2-amine, are effective asymmetric epoxidation catalysts. researchgate.net These catalysts, in the presence of an oxidant like Oxone®, generate a chiral oxaziridinium species which then transfers an oxygen atom to the alkene in an enantioselective manner. chimia.ch

The enantiomeric excess (ee) achieved in these reactions can be significant, with reports of up to 98% ee for certain hindered trisubstituted allylic alcohols. researchgate.net The choice of counterion for the iminium salt catalyst has been shown to be important for achieving reliable results. researchgate.net

Table 4: Enantioselective Epoxidation using this compound-Derived Catalysts

Catalyst TypeSubstrate TypeAchieved Enantiomeric Excess (ee)Reference
Diastereomeric biaryliminium cationsUnfunctionalized alkenesup to 87% researchgate.net
Diastereomeric biaryliminium cationsHindered trisubstituted allylic alcoholsup to 98% researchgate.net
Doubly bridged biphenyl (B1667301) azepinesProchiral trisubstituted unfunctionalized alkenesNot specified chimia.ch

The steric bulk of this compound makes it an effective chiral inductor in diastereoselective reactions. One notable application is in the synthesis of P-stereogenic phosphinic amides. rsc.org By attaching (S)-3,3-dimethylbutan-2-amine to a diphenylphosphine (B32561) oxide core, a chiral phosphinic amide is formed. The subsequent directed ortho-lithiation with a strong base like t-BuLi, followed by quenching with an electrophile, proceeds with high diastereoselectivity. rsc.org

The steric hindrance provided by the 3,3-dimethylbutan-2-yl group directs the deprotonation to one of the two prochiral ortho positions of a phenyl ring, leading to the formation of one diastereomer in preference to the other. rsc.org Diastereomeric ratios (dr) of up to 98:2 have been achieved in these reactions, demonstrating the excellent stereocontrol exerted by the this compound moiety. rsc.org This method allows for the synthesis of a variety of functionalized P-stereogenic phosphinic amides. rsc.org

Table 5: Diastereoselective ortho-Functionalization of P,P-diphenylphosphinic amides using (S)-3,3-dimethylbutan-2-amine

Electrophileortho-SubstituentDiastereomeric Ratio (dr)Reference
I₂I98:2 rsc.org
Br₂Br95:5 rsc.org
C₂Cl₆Cl95:5 rsc.org
Me₃SiClSiMe₃95:5 rsc.org

Chiral Recognition and Sensing Applications with this compound Adducts

The distinct structural characteristics of this compound render it a valuable component in the field of chiral recognition and sensing. Its bulky tert-butyl group provides significant steric hindrance, which can be exploited to create highly specific molecular interactions.

A notable application involves the use of ninhydrin (B49086) and its adducts with chiral amines, including this compound, for quantitative chirality recognition. nsf.gov The reaction between ninhydrin and a primary amine like this compound forms a dynamic covalent bond, resulting in the formation of adducts that exhibit strong circular dichroism (CD) signals. nsf.gov This is particularly significant because even though this compound itself lacks a chromophore, its adduct with ninhydrin produces a robust CD signal. nsf.gov This induced CD is a direct consequence of the chiral environment created by the amine, allowing for the determination of its stereochemistry. The intensity of the CD signal has been shown to be comparable to that of adducts formed with aromatic amines, highlighting the sensitivity of this method. nsf.gov

Another approach to chiral sensing utilizes stereodynamic probes, such as those based on 2,5-di(1-naphthyl)-terephthalaldehyde. These probes can react with chiral primary amines to form imines. The chirality of the amine then induces a preferred conformation in the probe's chromophoric system through a process known as point-to-axial chirality transmission. acs.org For instance, (R)-3,3-dimethylbutan-2-amine was used as a reference compound in preliminary tests to evaluate the efficiency of such probes. acs.org The resulting imine systems generate distinct electronic circular dichroism (ECD) spectra, which can be analyzed to provide structural information about the chiral amine. acs.org

The following table summarizes the chiroptical data for the adduct of this compound with a ninhydrin-based sensing agent.

AnalyteAdductλext [nm] (Δε [L·mol⁻¹·cm⁻¹])Anisotropy g-factor
This compound8A335 (+1.5), 295 (-1.2)3.0x10⁻³

Data sourced from a study on quantitative chirality recognition using ninhydrin adducts. nsf.gov

Metal-Catalyzed Reactions and Coordination Chemistry of this compound

The unique steric and electronic properties of this compound make it a valuable ligand or ligand precursor in the realm of metal-catalyzed reactions and coordination chemistry. Its bulky nature can influence the coordination geometry and reactivity of metal centers, leading to enhanced selectivity and stability in catalytic processes.

In the field of biomimetic catalysis, derivatives of this compound have been employed in the development of non-heme iron catalysts for oxidation reactions. mdpi.comresearchgate.net For instance, chiral peptide-like imidazole-based ligands have been synthesized starting from (R)-3,3-dimethylbutan-2-amine. mdpi.com These ligands, in combination with an iron(III) source, form in situ catalysts for the epoxidation of challenging terminal olefins using environmentally benign hydrogen peroxide as the oxidant. mdpi.comresearchgate.net

The synthesis of these ligands often involves the coupling of N-Boc-protected L-tert-leucine with (R)-3,3-dimethyl-2-butylamine, followed by deprotection and reductive amination with imidazole (B134444) carboxaldehyde derivatives. mdpi.com The resulting ligands provide a [N,N]-binding motif for coordination to the iron center, creating a chiral environment that can induce enantioselectivity in the catalytic epoxidation. mdpi.com While initial screenings with simple imidazole derivatives laid the groundwork, the more elaborate ligands derived from this compound were developed to enhance enantioselectivity. researchgate.net

While direct applications of this compound in Ruthenium-N-heterocyclic carbene (NHC)-diamine precatalysts are not explicitly detailed in the provided context, the principles of ligand design in this area are highly relevant. These catalysts are synthesized through a modular approach, combining chiral NHCs and chiral diamines. nih.govacs.org The cooperation between these two distinct chiral ligands is a powerful strategy for optimizing catalyst performance in asymmetric hydrogenation reactions. nih.govacs.org

The structure and coordination chemistry of these Ru(II)-NHC-diamine complexes are often unique, with some exhibiting unusual tridentate coordination of the diamine ligand. nih.govacs.org These air- and moisture-stable complexes have proven to be versatile precatalysts for the asymmetric hydrogenation of various substrates, including isocoumarins, benzothiophene (B83047) 1,1-dioxides, and ketones. nih.govacs.org The mechanism of these reactions can be complex, sometimes involving an inner-sphere pathway where the ketone coordinates directly to the ruthenium center. acs.org

The design of chiral ligands is a cornerstone of asymmetric catalysis, and this compound serves as a valuable building block in this endeavor. Its derivatives have been incorporated into various ligand scaffolds to create unique coordination environments for transition metals. mdpi.comscholaris.ca

One notable example is the synthesis of chiral peptide-like imidazole-based ligands. mdpi.com Starting from (R)-3,3-dimethylbutan-2-amine and N-Boc-l-tert-leucine, a series of ligands with a [N,N]-binding motif suitable for metal coordination have been prepared. mdpi.com X-ray diffraction studies of an imine precursor and the final ligand, L10, have provided insight into their solid-state structures. mdpi.com

Furthermore, this compound derivatives have been utilized in the synthesis of chiral phosphine (B1218219) ligands. scholaris.ca These ligands can be generated through self-assembly processes, for example, via reversible covalent iminoboronate linkages. This modular approach allows for the rapid generation of a diverse library of ligands from various 2-formylarylboronic acids, chiral aminophosphines, and vicinal diols. scholaris.ca The resulting phosphine ligands have been employed in transition metal-catalyzed enantioselective transformations. scholaris.ca

Mechanistic Investigations of Reactions Involving 2,3 Dimethylbutan 2 Amine

Elucidation of Reaction Pathways

The reactivity of 2,3-Dimethylbutan-2-amine is fundamentally governed by the accessibility of the lone pair of electrons on its nitrogen atom. The presence of a tertiary carbon atom adjacent to the amino group, along with a neighboring isopropyl group, creates a congested environment that dictates the feasible reaction pathways.

Nucleophilic Attack Mechanisms

As a primary amine, this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. However, the significant steric bulk surrounding this nitrogen atom substantially diminishes its nucleophilicity compared to less hindered primary amines. This reduced reactivity is a direct consequence of the difficulty faced by the amine in approaching and attacking an electrophilic center.

The mechanism of nucleophilic addition of primary amines to carbonyl compounds, for instance, typically proceeds through a tetrahedral intermediate. In the case of this compound, the formation of this intermediate is sterically disfavored. The bulky tert-butyl-like group hinders the optimal trajectory for the nitrogen's lone pair to attack the carbonyl carbon.

General Mechanism of Imine Formation from a Primary Amine and a Ketone:

Nucleophilic attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

Protonation of the hydroxyl group: The hydroxyl group is protonated by an acid catalyst to form a good leaving group (water).

Elimination of water: The lone pair on the nitrogen assists in the elimination of a water molecule, forming an iminium ion.

Deprotonation: A base removes a proton from the nitrogen to yield the final imine product.

For this compound, each step of this mechanism, particularly the initial nucleophilic attack, is subject to significant steric retardation.

Radical Pathways in this compound Chemistry

While nucleophilic reactions are sterically hindered, reactions involving radical intermediates may offer alternative transformation pathways. Homolytic cleavage of a C-H or N-H bond in this compound can generate radical species. The stability of the resulting radical is a key factor in determining the feasibility of such pathways.

Abstraction of a hydrogen atom from the carbon skeleton of this compound can lead to the formation of a carbon-centered radical. The most stable carbon radical would be formed at the tertiary carbon (C2), due to the stabilizing effect of the three adjacent alkyl groups through hyperconjugation.

The stability of alkyl radicals follows the trend: tertiary > secondary > primary. Therefore, any radical process that can lead to the formation of the 2,3-dimethylbutan-2-yl radical would be favored over the formation of primary or secondary radicals on the molecule.

Deaminative functionalization, a process that can proceed through radical intermediates, has been explored for sterically hindered primary amines. rsc.org Such methods could potentially be applied to this compound, enabling the transformation of the C-N bond into other functional groups via the formation of a carbon-centered radical. rsc.org

Role of Steric Hindrance from the this compound Moiety on Reaction Outcomes

The dominant chemical characteristic of this compound is the profound steric hindrance exerted by its alkyl framework. This steric bulk, arising from the tertiary carbon atom bonded to the nitrogen and the adjacent isopropyl group, acts as a shield, impeding the approach of reactants to the nucleophilic nitrogen center.

This steric hindrance has several key consequences for reaction outcomes:

Reduced Nucleophilicity: As previously discussed, the rate of nucleophilic substitution and addition reactions is significantly decreased. Studies on structurally similar amines, such as tert-butylamine, have quantitatively demonstrated this reduction in nucleophilicity. ulisboa.pt

Selectivity in Reactions: In cases where multiple reaction pathways are possible, steric hindrance can dictate the regioselectivity or chemoselectivity. For instance, in reactions where the amine could act as either a nucleophile or a base, the steric hindrance may favor its role as a non-nucleophilic base, abstracting a proton from a less sterically encumbered site.

Influence on Product Distribution: In reactions such as alkylation, the high degree of steric hindrance can limit the extent of reaction, often preventing the formation of more substituted products. While a primary amine can theoretically be alkylated to a secondary and then a tertiary amine, for this compound, even the first alkylation would be slow, and subsequent alkylations would be exceedingly difficult.

The table below provides a qualitative comparison of the expected reactivity of this compound in common amine reactions, based on the principles of steric hindrance.

Reaction TypeExpected Reactivity for this compoundReasoning
Nucleophilic Acyl SubstitutionVery LowSevere steric hindrance around the nitrogen atom prevents effective attack on the carbonyl carbon.
Nucleophilic Alkylation (SN2)Very LowThe bulky alkyl group blocks the backside attack required for an SN2 reaction.
Imine FormationLowSteric hindrance impedes the initial nucleophilic attack on the carbonyl group.
Proton Abstraction (Basicity)ModerateThe lone pair is sterically hindered, but can still act as a base, especially towards small protons.
Radical H-AbstractionModerate to High at C2Formation of a stable tertiary radical is favored.

Computational Chemistry Studies on this compound Reactions

Computational chemistry provides a powerful lens through which to investigate the intricate details of reaction mechanisms involving sterically hindered molecules like this compound. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can elucidate transition state structures, reaction energetics, and the influence of the molecular environment.

DFT Calculations for Transition States and Reaction Energetics

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules and to calculate the geometries and energies of reactants, products, and transition states. For reactions involving this compound, DFT calculations can provide quantitative insights into the high activation energies associated with its sterically hindered reactions.

While specific DFT studies on this compound are not abundant in the literature, calculations on analogous sterically hindered amines provide a basis for understanding its reactivity. For example, DFT studies on the nucleophilic addition of amines to various substrates consistently show that increased steric bulk around the nitrogen atom leads to higher activation barriers for the formation of the transition state.

A hypothetical DFT study on the nucleophilic attack of this compound on a simple electrophile, such as methyl iodide, would be expected to reveal a transition state with significant steric strain. This strain would arise from the close proximity of the bulky alkyl groups of the amine to the methyl group and the iodine atom of the electrophile. The calculated activation energy for this reaction would be significantly higher than that for a less hindered amine like ethylamine.

The following table presents hypothetical, yet representative, DFT-calculated activation energies (in kcal/mol) for the SN2 reaction of various primary amines with methyl iodide, illustrating the expected trend.

AmineRelative Steric HindranceHypothetical Calculated Activation Energy (kcal/mol)
MethylamineLow15.2
EthylamineLow16.5
IsopropylamineModerate18.9
tert-ButylamineHigh22.4
This compoundVery High> 25.0

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes, solvent effects, and intermolecular interactions. An MD simulation of this compound in a solvent, such as water, would reveal how the bulky alkyl groups influence the solvation shell and the accessibility of the amine's lone pair.

The simulation would likely show that water molecules have restricted access to the immediate vicinity of the nitrogen atom due to the steric shielding by the methyl and isopropyl groups. This "desolvation penalty" would contribute to the higher activation energy for reactions in which the amine acts as a nucleophile, as the solvent molecules that stabilize the ground state would need to be displaced for the reaction to occur.

Furthermore, MD simulations can be used to explore the conformational landscape of this compound. The rotation around the C-C and C-N bonds would be a key aspect of its dynamics, and certain conformations might be more or less favorable for reaction. The bulky groups would likely lead to a restricted number of low-energy conformations, which could further limit its reactivity.

Atomistic molecular dynamics simulations have been employed to study the interfacial behavior of various amines, providing insights into their organization and orientation at interfaces. Similar studies on this compound could be valuable in understanding its behavior in multiphasic systems.

Non-Rigid Group Theory Analysis of this compound

The study of molecular symmetry through group theory is a cornerstone of chemical physics, providing deep insights into molecular properties and dynamics. For molecules exhibiting internal motions, such as the rotation of methyl groups, the framework of rigid-molecule point groups is insufficient. Instead, the principles of non-rigid group theory (NRG) are employed to account for these large-amplitude vibrations. This section delves into the theoretical analysis of this compound's symmetry using the concepts of non-rigid group theory, drawing parallels from the closely related molecule, 2,3-dimethylbutane (B166060).

The primary internal motions in this compound that necessitate a non-rigid group analysis are the torsions of the four methyl groups. The barrier to rotation for these methyl groups is typically low, allowing for facile interconversion between different conformations. The full non-rigid group (f-NRG) of a molecule is the set of all feasible intramolecular motions that commute with the nuclear Hamiltonian.

For the structurally similar 2,3-dimethylbutane, the f-NRG has been determined to be a group of order 162. kg.ac.rsresearchgate.net This group is isomorphic to the semi-direct product of four cyclic groups of order 3 with a cyclic group of order 2, denoted as (Z₃ × Z₃ × Z₃ × Z₃):Z₂. kg.ac.rsresearchgate.net The four Z₃ groups represent the threefold rotational symmetry of each of the four methyl groups, while the Z₂ group corresponds to the symmetry of the molecular framework. kg.ac.rsresearchgate.net

A comprehensive non-rigid group theory analysis of this compound would involve identifying all feasible intramolecular motions, determining the algebraic structure of the corresponding group, and computing its character table. This would allow for the classification of its energy levels, the prediction of spectroscopic selection rules, and a deeper understanding of its dynamic stereochemistry. While the direct analysis of the amine is not present, the detailed study of 2,3-dimethylbutane provides a robust theoretical framework and essential data for such an investigation. kg.ac.rsresearchgate.netresearchgate.net

Derivatization and Advanced Synthetic Applications of 2,3 Dimethylbutan 2 Amine

Synthesis of Complex Organic Molecules Featuring the 2,3-Dimethylbutan-2-amine Scaffold

The this compound moiety is a valuable component for constructing complex molecular architectures due to the specific steric and electronic properties conferred by its bulky 1,1,2-trimethylpropyl group. This structure is instrumental in creating targeted functionalities in various applications.

Pharmaceutical Intermediates and Drug Development

The this compound scaffold is a recognized building block in medicinal chemistry, frequently used as an intermediate in the synthesis of pharmaceutical compounds. cymitquimica.comfishersci.ca Its derivatives are actively explored for their pharmacological potential. For instance, (S)-3,3-Dimethylbutan-2-amine hydrochloride is noted as a key intermediate in drug development. cymitquimica.com

The synthesis of the hypnotic agent Ramelteon, used to treat insomnia, involves intermediates that can be derived from related structures, highlighting the utility of this chemical family in creating complex drug molecules. researchgate.netnih.govresearchgate.net The introduction of different functional groups to the this compound core can significantly influence biological activity. Derivatives such as 1-(4-chlorophenyl)-2,3-dimethylbutan-2-amine (B2620991) and 3-fluoro-2,3-dimethylbutan-2-amine are examples where halogenation is explored to modify the molecule's properties, potentially enhancing binding affinity to biological targets. echemi.com

The bulky nature of the amine is a key feature in drug design, particularly for creating molecules that can fit into specific enzyme or receptor pockets. This is conceptually similar to the use of the related tert-butylethyl group in pan-RAF inhibitors developed for cancer therapy, where the bulky group interacts with key residues of kinase proteins.

Table 1: Examples of this compound Derivatives in Pharmaceutical Research


Derivative NameCAS NumberApplication AreaReference
(S)-3,3-Dimethylbutan-2-amine hydrochloride31519-55-8Pharmaceutical Intermediate mdpi.com
3-Amino-2,3-dimethylbutan-2-ol hydrochloride859811-49-7Building block for studying biochemical pathways[16, 32]
3-Fluoro-2,3-dimethylbutan-2-amine hydrochloride2253640-83-2Potential intermediate for fluorinated pharmaceuticals
(R)-3,3-dimethylbutan-2-amineNot specifiedStarting material for chiral ligands used in biomimetic model complexes[11, 22]

Agrochemical Development

In the agrochemical sector, this compound and its precursors are important for the synthesis of pesticides. cymitquimica.com A key synthetic precursor to the amine is 3,3-dimethyl-2-butanone, also known as pinacolone (B1678379). wikipedia.orglookchem.com Pinacolone is widely used in the production of a variety of agrochemicals, including fungicides like Triadimefon and herbicides. wikipedia.orgbyjus.com The conversion of pinacolone to this compound can be achieved through reductive amination.

The amine functionality is crucial in formulating some agrochemicals. While not specific to this particular amine, the general principle in the herbicide industry involves using amines to form salts of an active ingredient, which can enhance properties like water solubility for spray applications.

Table 2: Pinacolone-Derived Agrochemicals


AgrochemicalTypePrecursorReference
TriadimefonFungicidePinacolone[1, 5, 6]
MetribuzinHerbicidePinacolone cymitquimica.com
PaclobutrazolPlant Growth RegulatorPinacolone researchgate.net
UniconazolePlant Growth RegulatorPinacolone researchgate.net

Specialty Chemicals Production

This compound serves as a precursor in the production of various specialty chemicals. One of its most significant applications is in the synthesis of chiral ligands for asymmetric catalysis. Chiral derivatives synthesized from (R)-3,3-dimethylbutan-2-amine are used to create complex ligands for catalysts. mdpi.comresearchgate.net These ligands can coordinate with metal centers, such as iron, to form catalysts used in precise chemical transformations like the epoxidation of alkenes. mdpi.com

The development of chiral phosphine (B1218219) ligands, which are central to many enantioselective reactions, represents another key use. For example, chiral β-aminophosphines can be synthesized using protocols that start from optically pure amino alcohols related to this structural family. scholaris.ca These specialized ligands are crucial for producing enantiomerically pure compounds, which is highly important in the pharmaceutical industry.

Exploration of this compound Derivatives in Materials Science

The unique structure of this compound also lends itself to applications in materials science, where its derivatives are used to create polymers and materials with specific optical and electronic properties. bldpharm.comcymitquimica.com

Polymer Science Applications

Derivatives of this compound are utilized in the field of polymer science. bldpharm.com Specifically, diamine derivatives like 2,3-dimethylbutane-1,2-diamine (B2636256) and 2,3-dimethylbutane-2,3-diamine (B1581285) are employed in the production of polymers and resins. smolecule.com These diamines can act as curing agents for epoxy resins or as monomers in polymerization processes. smolecule.com The branched structure of these diamines can impart unique properties to the resulting polymer matrix compared to simpler, linear diamines. smolecule.com

Optical and Electronic Materials

The this compound framework is a building block for developing novel materials with tailored properties. bldpharm.com Its derivatives are listed as components for creating materials for OLEDs (Organic Light Emitting Diodes) and other electronic applications. bldpharm.com The inherent physical properties of the molecule, such as its refractive index, are relevant for optical materials. nih.gov Silyl derivatives, such as (2,3-dimethylbutan-2-yl)dimethylsilyl trifluoromethanesulfonate, are used to synthesize siloxane-based polymers that can exhibit photo-responsive properties, making them suitable for advanced materials like sensors and displays.

Table of Compounds

Novel Heterocycle Synthesis Incorporating this compound Fragments

The sterically demanding 1,1,2-trimethylpropyl moiety, derived from this compound, serves as a valuable building block in the synthesis of novel heterocyclic systems. Its derivatives have been employed in the construction of strained four- and five-membered rings, demonstrating unique reactivity and leading to complex molecular architectures.

Diazetidine Core Construction

A novel and facile approach to the synthesis of a 1,2-diazetidine core has been developed, marking the first time this has been achieved using vicinal bis(hydroxylamines). rsc.orgrsc.org This method involves a one-step, multicomponent condensation of N,N′-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine) sulfate (B86663) with various arylglyoxals and Meldrum's acid. rsc.orgresearchgate.net

The reaction proceeds efficiently in acetonitrile (B52724) at room temperature, a solvent found to be crucial for the transformation. rsc.org This process leads to the formation of zwitterionic 1,2-diazetidine derivatives that incorporate a 1,3-dioxane-4,6-dione (B14002328) moiety. rsc.org The key advantages of this synthetic protocol include the use of readily available starting materials, simple reaction conditions, atomic economy, and a convenient preparative procedure that does not require chromatographic purification. rsc.org

The general procedure involves stirring a mixture of the appropriate arylglyoxal, Meldrum's acid, and triethylamine (B128534) (Et3N) in acetonitrile, followed by the addition of N,N′-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine) sulfate. researchgate.net After stirring for a few hours, the mixture is acidified, and the product precipitates upon dilution with water. researchgate.net The structure of one of the synthesized compounds was unambiguously confirmed by X-ray analysis. rsc.org

Table 1: Synthesis of Zwitterionic 1,2-Diazetidine Derivatives. researchgate.netThis interactive table summarizes the yields and melting points for various synthesized 2,2-dimethyl-5-(2-oxo-2-aryl-1-(3,3,4,4-tetramethyl-1,2-diazetidin-1-yl)ethylidene)-1,3-dioxane-4,6-diones.

Aryl Group (Ar) Yield (%) Melting Point (°C)
4-Bromophenyl 45 212-214
4-Chlorophenyl 47 204-206
4-Fluorophenyl 42 206-208
4-Methylphenyl 41 158-160
4-Ethylphenyl 44 164-166
4-Methoxyphenyl 33 178-180
4-Nitrophenyl 45 200-202
2-Naphthyl 40 188-190
2-Thienyl 43 184-186

Pyrazolidine (B1218672) Synthesis

Based on a comprehensive review of the scientific literature, the specific synthesis of pyrazolidines (tetrahydropyrazoles) that incorporates a this compound fragment is not well-documented. General methods for pyrazolidine synthesis, such as the reaction of hydrazines with 1,3-dihalopropanes or the [3+2] cycloaddition of azomethine imines with alkenes, have been established for other amines and hydrazine (B178648) derivatives. nih.govcsic.es However, specific examples detailing the application of these methods using a hydrazine derived from this compound could not be identified in the searched resources.

Bidiaziridines and Other Ring Systems

While the synthesis of bidiaziridines from the specific diimine of this compound is not described in the searched literature, the closely related precursor, 2,3-bis-hydroxylamino-2,3-dimethylbutane, has been used to construct other novel heterocyclic systems.

A notable example is the synthesis of 2-(1-hydroxy-4,4,5,5-tetramethylimidazolidin-2-ylidene)-1-arylethanones. researchgate.net These complex imidazolidine (B613845) derivatives are formed from the reaction of 2,3-bis-hydroxylamino-2,3-dimethylbutane with various arylpropargyl aldehydes. researchgate.netnsc.ru The reaction proceeds in high yields, typically between 70-80%, providing an efficient route to these highly functionalized five-membered heterocycles. researchgate.net This method highlights an alternative and productive synthetic pathway for utilizing the 2,3-dimethylbutane (B166060) backbone in the creation of novel heterocyclic structures beyond diazetidines. researchgate.net

Q & A

What analytical techniques are recommended for characterizing the purity and structural integrity of 2,3-Dimethylbutan-2-amine?

Basic Research Question
To confirm the identity and purity of this compound, researchers should employ a combination of spectroscopic and chromatographic methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Optimize parameters such as column type (e.g., Agilent HP-5MS), injection temperature (280°C), and gradient heating (e.g., 170°C to 325°C) to resolve volatile impurities .
  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to verify the tertiary amine structure and branching pattern. For example, the quaternary carbon in this compound will show distinct shifts in ¹³C NMR .
  • Fourier-Transform Infrared Spectroscopy (FTIR-ATR): Analyze amine N-H stretching (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) for functional group confirmation .

How can synthesis protocols for this compound be optimized to enhance yield and selectivity?

Advanced Research Question
Synthesis optimization requires addressing steric hindrance and competing pathways:

  • Catalyst Selection: Use bulky bases (e.g., LDA) to favor the tertiary amine formation over primary/secondary byproducts.
  • Reaction Temperature Control: Maintain low temperatures (0–5°C) during alkylation to reduce side reactions like over-alkylation .
  • Solvent Polarity: Non-polar solvents (e.g., hexane) can improve selectivity by stabilizing the transition state of the desired pathway.
  • Orthogonal Analytical Validation: Monitor reaction progress via TLC or in-situ FTIR to detect intermediates and adjust conditions dynamically .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question
Safety measures should align with GHS guidelines and empirical hazard

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to minimize inhalation of vapors, as amine volatility may pose respiratory risks .
  • Waste Disposal: Neutralize residual amine with dilute HCl before disposal, and store in labeled containers for professional treatment .

How can contradictory reactivity data for this compound in different solvent systems be resolved?

Advanced Research Question
Addressing contradictions involves systematic experimental design:

  • Solvent Polarity Screening: Test reactivity in solvents ranging from polar aprotic (DMF) to non-polar (toluene) to identify solvent-dependent trends.
  • Kinetic vs. Thermodynamic Control: Perform time-course studies to distinguish transient intermediates (kinetic products) from stable end-products .
  • Computational Modeling: Use density functional theory (DFT) to simulate solvent effects on reaction pathways and compare with empirical data .

What spectroscopic methods are most effective for distinguishing this compound from structural isomers?

Basic Research Question
Key spectroscopic discriminators include:

  • ¹³C NMR: The quaternary carbon at the 2-position produces a distinct singlet at ~75 ppm, absent in linear isomers .
  • Mass Spectrometry (EI): The molecular ion peak (m/z 101) and fragmentation patterns (e.g., loss of methyl groups) provide isomer-specific fingerprints .
  • IR Spectroscopy: Tertiary amines lack N-H stretching bands, unlike primary/secondary analogs, aiding differentiation .

What strategies are recommended for assessing the environmental impact of this compound when ecotoxicity data is limited?

Advanced Research Question
In absence of empirical data, employ predictive and tiered approaches:

  • Quantitative Structure-Activity Relationship (QSAR): Use tools like EPI Suite to estimate biodegradation, bioaccumulation, and toxicity based on molecular descriptors .
  • Read-Across Analysis: Compare with structurally similar amines (e.g., tert-butylamine) to infer persistence and mobility in soil/water systems .
  • Microcosm Studies: Conduct small-scale biodegradation tests using activated sludge or soil samples to generate preliminary data .

How does steric hindrance in this compound influence its reactivity in nucleophilic substitution reactions?

Advanced Research Question
Steric effects dominate reaction outcomes:

  • Substrate Accessibility: The bulky 2,3-dimethyl groups hinder nucleophilic attack at the tertiary carbon, favoring elimination (e.g., E2) over substitution (SN2) .
  • Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize transition states but may not overcome steric barriers.
  • Catalyst Design: Phase-transfer catalysts (e.g., crown ethers) can enhance reactivity by improving ion-pair separation in biphasic systems .

What methodologies are suitable for detecting trace impurities in this compound batches?

Basic Research Question
High-sensitivity techniques are essential:

  • HPLC-TOF: Achieve ppm-level detection using Zorbax Eclipse XDB-C18 columns and gradient elution (acetonitrile/water) .
  • Headspace GC-MS: Identify volatile impurities (e.g., residual solvents) with splitless injection and cryogenic focusing .
  • Ion Chromatography: Detect ionic impurities (e.g., chloride from HCl salt formation) with suppressed conductivity detection .

How can computational tools aid in predicting the metabolic pathways of this compound in biological systems?

Advanced Research Question
Leverage in silico models for metabolic insights:

  • CYP450 Metabolism Prediction: Use software like Schrödinger’s ADMET Predictor to identify potential oxidation sites (e.g., N-demethylation) .
  • Metabolite Identification: Combine molecular docking (e.g., AutoDock Vina) with mass spectral libraries to predict Phase I/II metabolites .
  • Toxicity Profiling: Apply Derek Nexus to flag structural alerts (e.g., genotoxicity from amine metabolites) .

What experimental controls are critical when studying the catalytic hydrogenation of this compound derivatives?

Advanced Research Question
Mitigate side reactions and ensure reproducibility:

  • Catalyst Activation: Pre-reduce palladium or platinum catalysts under H₂ flow to remove surface oxides .
  • Pressure Monitoring: Use Parr reactors with digital pressure sensors to maintain consistent H₂ partial pressure.
  • Byproduct Trapping: Employ scavengers (e.g., molecular sieves) to adsorb water or ammonia generated during reaction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.